molecular formula C11H10Cl2O2 B15325785 1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one

1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B15325785
M. Wt: 245.10 g/mol
InChI Key: LHUILCLXUBNEDV-AATRIKPKSA-N
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Description

1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethoxyprop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 2,5-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Addition: The enone moiety can participate in Michael addition reactions with nucleophiles like amines, thiols, or enolates, forming various adducts.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s dichlorophenyl group and enone moiety allow it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific biological context.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds such as:

    1-(2,5-Dichlorophenyl)-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and biological activity.

    1-(2,5-Dichlorophenyl)-3-propoxyprop-2-en-1-one: Contains a propoxy group, which may affect its solubility and interaction with biological targets.

    1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one: The position of chlorine atoms on the phenyl ring is different, which can influence the compound’s chemical and biological properties.

Properties

Molecular Formula

C11H10Cl2O2

Molecular Weight

245.10 g/mol

IUPAC Name

(E)-1-(2,5-dichlorophenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3/b6-5+

InChI Key

LHUILCLXUBNEDV-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CCOC=CC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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